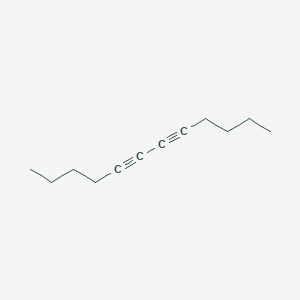
5,7-Dodecadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dodecadiyne is a chemical compound that belongs to the alkyne family. It is a colorless, oily liquid with a strong odor. This compound has been of great interest to scientists due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5,7-Dodecadiyne is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. This can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
5,7-Dodecadiyne has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antimicrobial activity. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,7-Dodecadiyne in lab experiments include its unique properties, its potential applications in various fields, and its relatively low toxicity. However, its limitations include its high cost, its limited availability, and the need for specialized equipment and expertise to work with it safely.
Zukünftige Richtungen
There are many future directions for research on 5,7-Dodecadiyne, including the development of new synthesis methods, the study of its interactions with cell membranes and other biological systems, and the exploration of its potential applications in various fields. Some possible areas of research include the use of 5,7-Dodecadiyne in drug delivery systems, the development of new materials and coatings, and the study of its potential as an imaging agent.
Synthesemethoden
The synthesis of 5,7-Dodecadiyne can be done through various methods, including the reaction of 1,7-dibromododecane with sodium acetylide, the reaction of 1,7-dibromo-11-undecyne with sodium acetylide, and the reaction of 1,7-dibromo-11-undecyne with lithium acetylide.
Wissenschaftliche Forschungsanwendungen
The chemical compound 5,7-Dodecadiyne has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, it has been used to create thin films, coatings, and other materials with unique properties. In nanotechnology, it has been used to create nanowires and other nanostructures. In biomedicine, it has been studied for its potential as a drug delivery system and as an imaging agent.
Eigenschaften
CAS-Nummer |
1120-29-2 |
|---|---|
Produktname |
5,7-Dodecadiyne |
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
dodeca-5,7-diyne |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
KSOQHQONAHQOCM-UHFFFAOYSA-N |
SMILES |
CCCCC#CC#CCCCC |
Kanonische SMILES |
CCCCC#CC#CCCCC |
Andere CAS-Nummern |
1120-29-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



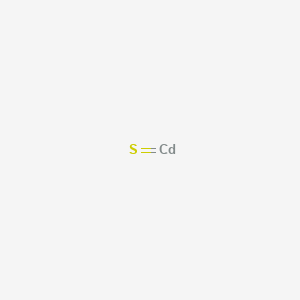
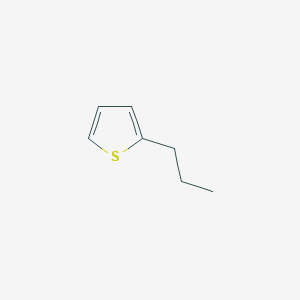
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
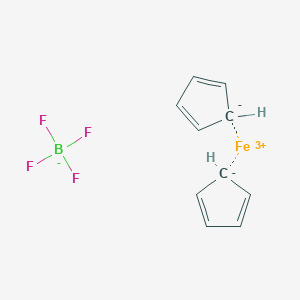
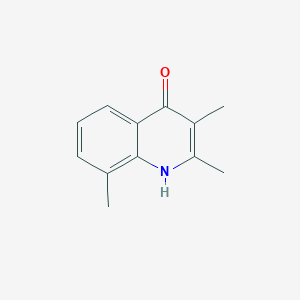
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
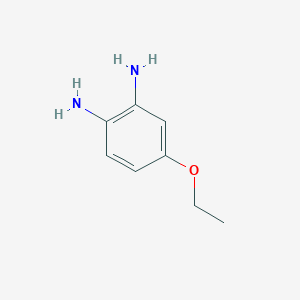
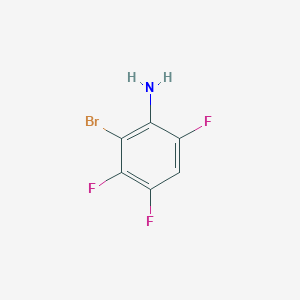

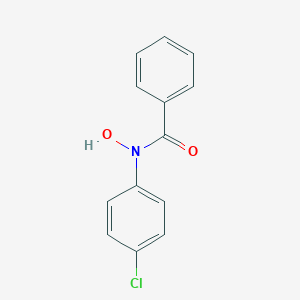
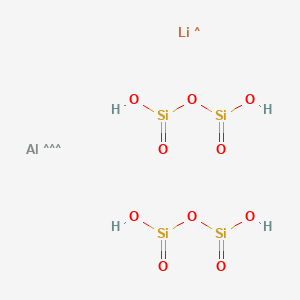
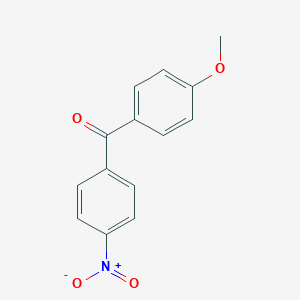
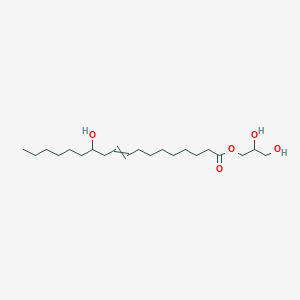
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)